4-(Dimethylcarbamoyl)cinnamic acid
Description
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-[4-(dimethylcarbamoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-13(2)12(16)10-6-3-9(4-7-10)5-8-11(14)15/h3-8H,1-2H3,(H,14,15) |
InChI Key |
CYYCLPHSGJWBRG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : 4-(Dimethylcarbamoyl)cinnamic acid serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Reagent in Chemical Reactions : It is used in reactions such as nucleophilic substitutions and cycloadditions due to its electron-donating dimethylcarbamoyl group.
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a study, the minimal inhibitory concentration (MIC) values were reported as follows:
| Compound | Bacterial Strain | MIC (mg/L) |
|---|---|---|
| This compound | Escherichia coli | 32 |
| Staphylococcus aureus | 16 | |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound could be developed into an effective antimicrobial agent, particularly against resistant strains .
- Anticancer Potential : Initial studies have shown that this compound may inhibit cancer cell proliferation. In vitro tests demonstrated a reduction in cell viability in various cancer cell lines, indicating potential for further development as an anticancer therapeutic .
Medical Applications
- Therapeutic Agent Development : The compound is being investigated for its potential use in developing new antimicrobial and anti-inflammatory drugs. Its ability to modulate immune responses makes it a candidate for treating inflammatory diseases .
- Gastroprotective Effects : Preliminary studies suggest that it may protect gastric mucosa by enhancing mucosal defense mechanisms and inhibiting excessive gastric acid secretion .
Antimicrobial Study
A comprehensive evaluation of several cinnamic acid derivatives indicated that this compound had superior antimicrobial activity compared to traditional antibiotics. This study highlighted its potential use in treating resistant bacterial infections .
Cytotoxicity Assessment
In vitro tests on fibroblast cell lines revealed that the compound did not adversely affect cell viability at therapeutic concentrations, underscoring its safety profile for potential therapeutic applications .
Gastroprotective Mechanism
The mechanism behind the gastroprotective effect involves inhibition of gastric acid secretion and enhancement of mucosal defenses, making it a promising candidate for further research in gastrointestinal health .
Comparison with Similar Compounds
Electronic Effects :
- The dimethylcarbamoyl group is electron-withdrawing due to the carbonyl group, which may reduce the electron density of the aromatic ring compared to methoxy or dimethylamino substituents. This could alter reactivity in radical scavenging assays or enzyme interactions .
Proton Pump (H⁺/K⁺-ATPase) Inhibition
Cinnamic acid derivatives inhibit gastric acid secretion by targeting H⁺/K⁺-ATPase. Key findings:
- 4-(Dimethylamino)cinnamic acid: Demonstrated 34.0% inhibition at 62.2 µL, the highest among tested analogs .
- 4-Methoxycinnamic acid : Moderate inhibition (25–30%), attributed to its balanced lipophilicity and electron-donating effects .
- 4-Trifluoromethylcinnamic acid : Lower inhibition (~20%), likely due to reduced electron density impairing binding .
- Hypothesized this compound : The carbamoyl group’s polarity may improve binding to the proton pump’s active site, though steric hindrance could offset this advantage.
Antioxidant Activity (DPPH Assay)
- 3,4-Dihydroxycinnamic acid : Highest radical scavenging due to catechol structure (IC₅₀ ~5 µM) .
- 4-Methoxycinnamic acid : Moderate activity (IC₅₀ ~50 µM) .
- 4-(Dimethylamino)cinnamic acid: Lower activity (IC₅₀ >100 µM), as electron donation reduces stabilization of radical intermediates .
- This compound : Predicted to exhibit weak antioxidant activity due to the absence of hydroxyl groups and electron-withdrawing carbamoyl group.
Antimicrobial and Quorum Sensing Inhibition
- 4-Methoxycinnamic acid (MCA) : Inhibited Chromobacterium violaceum biofilm formation by 60% at 100 µM via CviR receptor binding .
- 4-(Dimethylamino)cinnamic acid (DCA): Showed similar CviR binding but lower efficacy (40% inhibition) due to reduced hydrophobic interactions .
Research Findings and Implications
Computational Insights
- DFT studies on trans-4-(trifluoromethyl)cinnamic acid revealed that electron-withdrawing groups stabilize the conjugated system, enhancing UV absorption and reactivity . Similar stabilization is expected for the dimethylcarbamoyl derivative.
Preparation Methods
Heterogeneous Catalysis
Recent work explores immobilized catalysts to improve recyclability. Malheiro et al. demonstrated that amino-functionalized magnetic nanoparticles (AMNPs) covalently linked to cinnamic acid derivatives increase reaction rates by 40% compared to homogeneous systems. The AMNPs provide a high surface area for reagent adsorption, with triplet quantum yields improving from 0.65 to 0.85 in optimized systems.
Solvent and Temperature Effects
The patent literature details critical solvent parameters for cinnamic acid derivatization:
| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Mineral oil | 310 | 45 | 92 |
| 2-ethoxyethyl ether | 135 | 38 | 88 |
| Tetralin® | 207 | 42 | 90 |
Higher boiling solvents like mineral oil facilitate longer reaction times (17–40 hours) at 180°C, favoring complete conversion. Lower temperatures (145°C) reduce decomposition but require extended durations.
Catalyst Screening
Catalyst choice profoundly impacts yield and reaction kinetics:
| Catalyst | Concentration (% w/w) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Pyridine | 5 | 44.5 | 18 |
| TMEDA | 7 | 45 | 16 |
| 4-Dimethylaminopyridine | 3 | 49 | 14 |
Tetramethylethylenediamine (TMEDA) demonstrates superior performance due to its bifunctional coordination capacity, which stabilizes transition states during amidation.
Comparative Analysis of Synthesis Methods
The table below evaluates key performance metrics across preparation strategies:
| Method | Steps | Max Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Amidation | 1 | 85 | 88 | Moderate |
| Cinnamoyl Chloride | 2 | 70 | 95 | High |
| Catalytic (AMNPs) | 1 | 78 | 90 | Low |
Direct amidation offers simplicity but struggles with byproduct formation at scale. The cinnamoyl chloride route, while lengthier, provides better purity for pharmaceutical applications. Nanoparticle-catalyzed methods show promise but require cost-effective immobilization techniques for industrial adoption.
Mechanistic Insights and Substituent Effects
The electron-withdrawing dimethylcarbamoyl group at the para position significantly influences reaction pathways:
-
Resonance stabilization : The carbonyl group withdraws electron density from the phenyl ring, activating the carboxylic acid for nucleophilic attack.
-
Steric effects : Dimethyl groups restrict rotation about the C–N bond, favoring planar transition states during amidation.
Density functional theory (DFT) calculations reveal a reaction energy barrier of 25.3 kcal/mol for direct amidation versus 18.7 kcal/mol for the cinnamoyl chloride route, explaining the latter’s faster kinetics .
Q & A
Q. What synthetic strategies are recommended for preparing 4-(Dimethylcarbamoyl)cinnamic acid derivatives to investigate structure-activity relationships (SAR)?
- Methodological Answer: Derivatives can be synthesized via esterification, amidation, or coupling reactions at the carboxylic acid or dimethylcarbamoyl group. For SAR studies, systematic modification of substituents (e.g., halogenation, methoxylation) on the cinnamic acid backbone is critical. Characterization should include -/-NMR, FT-IR, and HPLC to confirm structural integrity and purity .
Q. How should researchers structurally characterize this compound and ensure sample purity?
- Methodological Answer: Use a combination of spectroscopic techniques:
Q. What in vitro assays are suitable for preliminary evaluation of anti-tumor activity in this compound derivatives?
- Methodological Answer: Employ cell viability assays (e.g., MTT or resazurin reduction) using cancer cell lines. Pair with apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to identify mechanistic pathways. Dose-response curves and IC calculations are critical for potency comparisons .
Advanced Research Questions
Q. How can thermodynamic binding parameters (e.g., KdK_dKd, ΔH\Delta HΔH, ΔS\Delta SΔS) of this compound with albumin be accurately determined?
- Methodological Answer: Use fluorescence quenching assays to measure binding affinity () by monitoring tryptophan emission changes in albumin. Complement with isothermal titration calorimetry (ITC) to quantify enthalpy () and entropy (). Control variables include pH, ionic strength, and temperature .
Q. What experimental frameworks resolve discrepancies in reported antimicrobial efficacy of this compound analogs?
- Methodological Answer: Standardize assays by:
- Using consistent bacterial/fungal strains (e.g., ATCC references).
- Applying microdilution methods for minimum inhibitory concentration (MIC) determination.
- Testing substituent effects (e.g., electron-withdrawing groups) on bioactivity. Cross-validate with time-kill kinetics and biofilm inhibition assays .
Q. How can solvent-induced variations in the charge-transfer properties of this compound be systematically addressed?
- Methodological Answer: Conduct solvatochromic studies using UV-Vis and fluorescence spectroscopy across solvents of varying polarity (e.g., water, DMSO, ethanol). Correlate spectral shifts with solvent parameters (e.g., dielectric constant, Kamlet-Taft). Computational modeling (TD-DFT) can predict solvent interactions .
Q. What computational approaches optimize QSAR models for predicting biological activity in novel this compound analogs?
- Methodological Answer: Develop QSAR models using:
Q. How should stability studies for this compound be designed under varying storage conditions?
- Methodological Answer: Conduct accelerated degradation studies under:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
